4-Bromotoluene (Methyl D3)

Catalog No.
S1522125
CAS No.
22328-44-5
M.F
C7H7Br
M. Wt
174.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromotoluene (Methyl D3)

CAS Number

22328-44-5

Product Name

4-Bromotoluene (Methyl D3)

IUPAC Name

1-bromo-4-(trideuteriomethyl)benzene

Molecular Formula

C7H7Br

Molecular Weight

174.05 g/mol

InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3

InChI Key

ZBTMRBYMKUEVEU-FIBGUPNXSA-N

SMILES

CC1=CC=C(C=C1)Br

Synonyms

p-Bromotoluene-α,α,α-d3; 1-​Bromo-​4-​(methyl-​d3)​benzene;

Canonical SMILES

CC1=CC=C(C=C1)Br

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)Br

4-Bromotoluene (Methyl D3) is an aromatic organic compound characterized by the presence of a bromine atom substituted on the methyl group of toluene, specifically at the para position of the benzene ring. The designation "Methyl D3" indicates that all three hydrogen atoms in the methyl group are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is significant in scientific research, particularly in nuclear magnetic resonance spectroscopy, where it aids in simplifying spectra by eliminating signals from protons in the methyl group .

4-Bromotoluene (Methyl D3) primarily functions as a probe molecule in NMR spectroscopy. The deuterium substitution helps simplify the NMR spectrum by eliminating signals from the protons in the methyl group, allowing for better analysis of other protons in the molecule or surrounding environment [].

  • Information on the specific safety hazards of 4-Bromotoluene (Methyl D3) is limited. However, it is prudent to handle it with similar precautions as 4-bromotoluene, which is considered a mild skin, eye, and respiratory irritant [].
  • Always consult the Safety Data Sheet (SDS) for specific handling instructions before working with this compound.

Applications in Isotope Labeling:

The primary application of 4-Bromotoluene (Methyl D3) lies in its use as an internal standard in mass spectrometry []. Due to the presence of deuterium atoms, it exhibits a distinct mass shift compared to its non-deuterated counterpart, 4-bromotoluene. This allows researchers to quantify the target analyte in a complex mixture by comparing its signal intensity to the known signal of the internal standard []. This technique is crucial in various scientific fields, including:

  • Drug discovery and development: Measuring the concentration of drugs and their metabolites in biological samples [].
  • Environmental monitoring: Quantifying the presence of pollutants in air, water, and soil [].
  • Clinical research: Analyzing the levels of biomarkers in blood, tissue, and other biological fluids [].

Potential Applications in Material Science:

Limited research suggests that 4-Bromotoluene (Methyl D3) might hold potential applications in material science. Studies have explored its use in the synthesis of liquid crystals, which are materials exhibiting unique optical properties and finding applications in displays and sensors. However, further research is needed to fully understand and develop these potential applications.

Research on the Properties of 4-Bromotoluene (Methyl D3):

Apart from its specific applications, some research has been conducted on the fundamental physical and chemical properties of 4-Bromotoluene (Methyl D3). These studies have characterized its:

  • Melting point and boiling point.
  • Spectral properties such as mass spectrometry and nuclear magnetic resonance (NMR) data.
  • Thermal stability.
, including:

  • Halogen Exchange Reactions: The bromine atom can be substituted with other halogens such as chlorine or iodine under specific conditions.
  • Friedel-Crafts Reactions: These reactions facilitate the introduction of various functional groups onto the aromatic ring using catalysts like aluminum chloride.
  • Nitration Reactions: The compound can undergo nitration to introduce a nitro group onto the aromatic ring using nitric acid mixtures.

Common reagents used in these reactions include halogenating agents and catalysts, which lead to products such as halogenated derivatives and alkylated compounds .

While specific biological activities of 4-Bromotoluene (Methyl D3) are not extensively documented, its derivatives have been noted for their role in synthesizing pharmaceuticals. For instance, it is utilized in the production of antihypertensive drugs such as losartan and irbesartan . The deuterium substitution may also influence metabolic pathways and biological interactions, making it a valuable compound for research into drug metabolism and efficacy.

4-Bromotoluene (Methyl D3) can be synthesized through several methods:

  • Diazotization Method: This laboratory method involves diazotizing p-toluidine. The process includes adding aqueous sulfuric acid to crushed p-toluidine while hot, cooling it down, and then slowly adding aqueous sodium nitrite until a color change indicates completion.
  • Bromination of Toluene: In industrial settings, 4-Bromotoluene (Methyl D3) is produced by brominating toluene in the presence of a catalyst. This reaction typically uses bromine and a solvent such as carbon tetrachloride under controlled temperature and pressure conditions .

The applications of 4-Bromotoluene (Methyl D3) span several fields:

  • Scientific Research: It serves as a probe molecule in nuclear magnetic resonance spectroscopy due to its unique spectral properties.
  • Pharmaceutical Synthesis: It plays a crucial role in synthesizing various pharmaceuticals, particularly antihypertensive medications.
  • Industrial Uses: As a solvent and starting material for organic synthesis, it finds applications in paints, paint thinners, glues, and other products .

Interaction studies involving 4-Bromotoluene (Methyl D3) often focus on its role as a precursor in chemical synthesis rather than direct biological interactions. Its isotopic labeling allows researchers to track molecular interactions and transformations more effectively during experiments involving drug metabolism or chemical reaction pathways.

4-Bromotoluene (Methyl D3) can be compared with several similar compounds:

Compound NameStructural PositionUnique Features
2-BromotolueneBromine at ortho positionIsomeric form with different reactivity patterns
3-BromotolueneBromine at meta positionAnother isomer affecting substitution outcomes
4-IodotolueneIodine instead of bromineHeavier halogen may alter reactivity significantly
4-ChlorotolueneChlorine instead of bromineDifferent halogen properties affecting synthesis

The uniqueness of 4-Bromotoluene (Methyl D3) lies primarily in its deuterium substitution, which enhances its utility in nuclear magnetic resonance spectroscopy compared to its non-deuterated counterparts. This isotopic distinction allows for more precise analytical techniques in both chemical and biological research .

XLogP3

3.4

Dates

Modify: 2023-08-15

Explore Compound Types